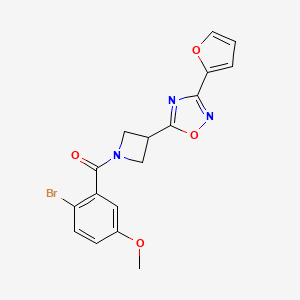

(2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Beschreibung

The compound "(2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" features a brominated aromatic system, a methoxy substituent, and a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole ring fused to an azetidine (four-membered saturated nitrogen ring). This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigid heterocyclic frameworks are advantageous.

Eigenschaften

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O4/c1-23-11-4-5-13(18)12(7-11)17(22)21-8-10(9-21)16-19-15(20-25-16)14-3-2-6-24-14/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAMLLRGCBBHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the 2-Bromo-5-methoxyphenyl moiety: This can be achieved through bromination of 5-methoxyphenol using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Synthesis of the 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine: This involves the cyclization of appropriate precursors such as furan-2-carboxylic acid and hydrazine derivatives to form the oxadiazole ring, followed by the formation of the azetidine ring.

Coupling of the two moieties: The final step involves coupling the 2-Bromo-5-methoxyphenyl moiety with the 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The furan and oxadiazole rings can undergo oxidation or reduction under specific conditions.

Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives of the furan and oxadiazole rings.

Reduction Products: Reduced forms of the furan and oxadiazole rings, potentially leading to ring-opened structures.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability, conductivity, or reactivity.

Wirkmechanismus

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the various heterocyclic rings suggests that it could form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function or altering their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Detailed Structural and Functional Analysis

Heterocyclic Core Systems

- The 1,2,4-oxadiazole is electron-deficient, favoring interactions with nucleophilic residues in biological targets .

- Analog with Thiazolo-triazolone : The thiazole ring introduces sulfur, which may participate in hydrophobic interactions or act as a hydrogen-bond acceptor.

- Triazole-Based Analogs : Triazoles offer metabolic stability but lack the conformational constraints of azetidine. Sulfanyl linkages in these compounds may increase oxidative stability but also pose synthetic challenges.

Substituent Effects

- Bromoaryl Groups : All compounds feature brominated aromatic rings, which facilitate halogen bonding with biomolecules. The para-bromo substitution in and contrasts with the ortho-bromo in , which may sterically hinder binding in certain orientations.

- Methoxy and Methyl Groups : The target’s 5-methoxy group enhances solubility compared to the 4-methyl substituents in and . The trifluoromethyl group in drastically increases lipophilicity, a property absent in the target compound .

Biologische Aktivität

The compound (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines a bromo and methoxy group with a furan and oxadiazole moiety, suggesting various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 416.2 g/mol. The structural representation includes the following key features:

| Component | Structure |

|---|---|

| Bromo Group | -Br |

| Methoxy Group | -OCH₃ |

| Furan Ring | C₄H₄O |

| Oxadiazole Ring | C₂H₃N₂O |

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism of Action : The anticancer activity is largely attributed to the ability of oxadiazole derivatives to induce apoptosis and inhibit angiogenesis. The presence of electron-withdrawing groups like bromine enhances the cytotoxic effects by stabilizing radical species that damage DNA.

- Case Study : A study evaluating the anticancer potential of related compounds found that one derivative exhibited an IC₅₀ value of 1 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has also been explored.

- Spectrum of Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of halogen atoms such as bromine enhances the interaction with bacterial cell membranes.

- Data Table : Below is a summary of antimicrobial activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could be developed into a novel antimicrobial agent .

Antioxidant Activity

Antioxidant assays have indicated that this compound may possess significant free radical scavenging capabilities.

- Evaluation Method : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to assess antioxidant potential. Compounds with similar structures showed IC₅₀ values ranging from 10 to 30 µg/mL.

- Findings : The compound's ability to donate electrons or hydrogen atoms contributes to its antioxidant properties, potentially offering protective effects against oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure–activity relationship:

- Electron-Withdrawing Groups : The presence of bromine enhances both anticancer and antimicrobial activities.

- Furan and Oxadiazole Moieties : These heterocycles contribute to increased lipophilicity and improved membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.